![molecular formula C15H14N2 B14506928 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole CAS No. 64837-03-2](/img/structure/B14506928.png)
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by a fused ring system that includes a pyridine ring and a carbazole moiety. Pyridocarbazoles are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole typically involves the Fischer indole reaction. This reaction starts with the cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation . The reaction conditions often require refluxing in a nitrogen atmosphere and the use of solvents such as xylene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to the fully aromatic pyridocarbazole.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as red lead (Pb3O4) are used for oxidation.
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces fully aromatic pyridocarbazoles.
Reduction: Yields various hydrogenated derivatives.
Substitution: Results in substituted pyridocarbazoles with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-carbazole
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
64837-03-2 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
8,9,10,11-tetrahydro-7H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h3-4,7-9,17H,1-2,5-6H2 |
InChI Key |
NXHJOIGVGCZYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
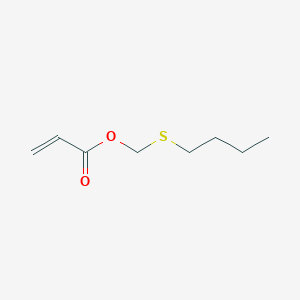

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
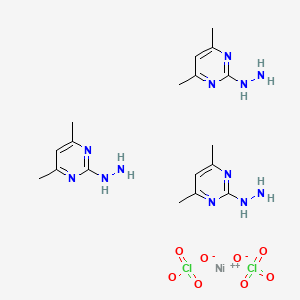
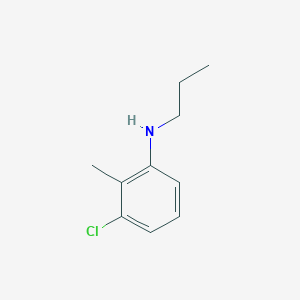

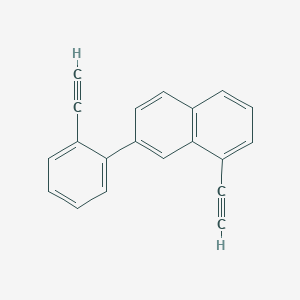
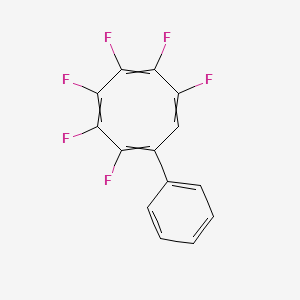


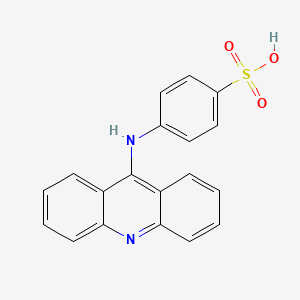
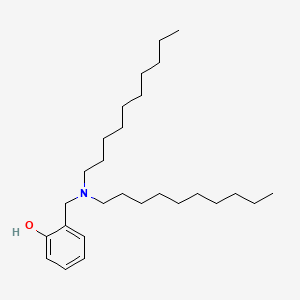
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
